6-Nitrochroman-3-one
CAS No.: 178262-27-6
Cat. No.: VC21342901
Molecular Formula: C9H7NO4
Molecular Weight: 193.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 178262-27-6 |
|---|---|
| Molecular Formula | C9H7NO4 |
| Molecular Weight | 193.16 g/mol |
| IUPAC Name | 6-nitro-4H-chromen-3-one |
| Standard InChI | InChI=1S/C9H7NO4/c11-8-4-6-3-7(10(12)13)1-2-9(6)14-5-8/h1-3H,4-5H2 |
| Standard InChI Key | NTTRJNRYLGEOEQ-UHFFFAOYSA-N |
| SMILES | C1C(=O)COC2=C1C=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | C1C(=O)COC2=C1C=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Structural Features and Identity
6-Nitrochroman-3-one consists of a benzene ring fused to a dihydropyran ring, creating the chroman core structure. The distinguishing features include a nitro group at position 6 of the benzene ring and a ketone functionality at position 3 of the dihydropyran ring. Based on structural comparison with the related compound 6-Nitrochroman-4-one, the following properties can be established:
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C9H7NO4 | Same as 6-Nitrochroman-4-one |
| Molecular Weight | 193.16 g/mol | Calculated based on molecular formula |
| IUPAC Name | 6-nitrochroman-3-one | Systematic nomenclature |
| Chemical Class | Nitro-substituted chromanone | Belongs to chroman family of compounds |
The structure of 6-Nitrochroman-3-one differs from 6-Nitrochroman-4-one only in the position of the ketone group, which significantly influences its chemical behavior and potential applications. While 6-Nitrochroman-4-one has its carbonyl at position 4, 6-Nitrochroman-3-one features this functional group at position 3 of the chroman scaffold.
Comparison with Related Compounds
The table below compares 6-Nitrochroman-3-one with structurally related compounds mentioned in the available literature:
Chemical Reactivity
The reactivity of 6-Nitrochroman-3-one would be influenced by its two key functional groups: the ketone at position 3 and the nitro group at position 6.
Functional Group Reactivity
| Functional Group | Expected Reactivity |
|---|---|
| Ketone at C-3 | Susceptible to nucleophilic addition, reduction, and condensation reactions |
| Nitro Group at C-6 | Electron-withdrawing; potential for reduction to amine; influences electrophilic aromatic substitution |
| Chroman Oxygen | Potential site for ring-opening reactions under acidic conditions |
| Dihydropyran Ring | Potential for ring-opening or expansion reactions |
The ketone group at position 3 would be expected to undergo typical carbonyl reactions, including reduction to an alcohol, nucleophilic addition with Grignard reagents, and condensation reactions with amines to form imines or hydrazones. The nitro group would exert a strong electron-withdrawing effect, deactivating the aromatic ring toward electrophilic substitution but potentially activating it toward nucleophilic aromatic substitution under appropriate conditions.
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Starting Material Preparation | Preparation of appropriately substituted 2-hydroxybenzaldehyde |
| 2 | Nitration | Introduction of nitro group at position 6 |
| 3 | Cyclization | Formation of the dihydropyran ring using Baylis-Hillman conditions |
| 4 | Functional Group Transformation | Conversion or adjustment to establish ketone at position 3 |
This approach is supported by literature precedent, as "subjecting readily available 6-chlorosalicylaldehyde to the Baylis-Hillman conditions gave a 72% yield of the desired chromene aldehyde" in related syntheses . Such methodologies could potentially be adapted for the synthesis of 6-Nitrochroman-3-one.
Modification of Existing Chroman Derivatives
Another approach could involve the modification of pre-existing chroman structures:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Starting Material | Begin with a chroman or chromene derivative |
| 2 | Nitration | Introduction of nitro group at position 6 |
| 3 | Oxidation/Reduction | Establishing the ketone functionality at position 3 |
Literature suggests that "3-nitrochromenes are regarded as an easily available and highly functional constituent," indicating that nitration strategies for chromene systems are established . This provides support for the feasibility of introducing nitro groups into chroman structures.
Spectroscopic Characterization
Predicted 1H NMR Signals
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
|---|---|---|---|---|
| Aromatic H (adjacent to NO2) | 8.0-8.3 | doublet or dd | 1H | Most deshielded due to nitro group |
| Other aromatic H | 7.0-7.8 | complex | 2H | Ring current effects |
| OCH2 (position 2) | 4.4-4.7 | triplet or complex | 2H | Deshielded by oxygen |
| CH2 (position 4) | 2.6-3.0 | singlet or complex | 2H | Adjacent to carbonyl |
For comparison, NMR data for 5-chlorochroman-3-carboxylic acid shows aromatic protons at approximately δ 7.10 ppm and methylene protons adjacent to oxygen at approximately δ 4.01 ppm .
Predicted 13C NMR Signals
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C=O (position 3) | 190-205 | Highly deshielded carbonyl carbon |
| Aromatic C-NO2 | 145-150 | Deshielded by nitro group |
| Aromatic C-O | 155-165 | Deshielded by oxygen |
| Other aromatic C | 115-140 | Typical aromatic region |
| OCH2 (position 2) | 65-75 | Deshielded by oxygen |
| CH2 (position 4) | 40-50 | Adjacent to carbonyl |
Predicted Infrared Spectroscopy Data
The IR spectrum of 6-Nitrochroman-3-one would likely feature several characteristic absorption bands:
| Functional Group | Expected Absorption (cm-1) | Intensity | Notes |
|---|---|---|---|
| C=O (ketone) | 1710-1730 | Strong | Stretching vibration |
| NO2 (asymmetric) | 1520-1540 | Strong | Stretching vibration |
| NO2 (symmetric) | 1340-1360 | Strong | Stretching vibration |
| C-O (chroman) | 1240-1260 | Medium to strong | Stretching vibration |
| Aromatic C=C | 1590-1610 | Medium | Multiple bands possible |
| C-H (aromatic) | 3000-3100 | Weak to medium | Stretching vibration |
| C-H (aliphatic) | 2850-2950 | Weak to medium | Stretching vibration |
For reference, IR data for a related compound shows characteristic bands at 2959, 2924, 2850, 1701, and 1652 cm-1 .
Predicted Mass Spectrometry Pattern
| Fragment | m/z | Relative Abundance | Notes |
|---|---|---|---|
| Molecular Ion [M]+ | 193 | Variable | Corresponds to C9H7NO4 |
| [M-NO]+ | 163 | Moderate | Loss of NO from nitro group |
| [M-NO2]+ | 147 | Moderate to strong | Loss of entire nitro group |
| [M-CO]+ | 165 | Moderate | Loss of carbonyl oxygen |
| Ring Fragments | Various | Variable | Complex fragmentation pattern |
The specific arrangement of functional groups in 6-Nitrochroman-3-one, including the nitro group at position 6 and the ketone at position 3, could potentially confer unique biological properties worth investigating. The electron-withdrawing nitro group would influence the electronic distribution within the molecule, potentially affecting its interaction with biological targets.
Proper handling procedures are essential when working with 6-Nitrochroman-3-one, particularly given its potential irritant properties. Storage in a sealed container under dry conditions at room temperature would likely be appropriate, as recommended for the related compound 6-Nitrochroman-4-one .
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